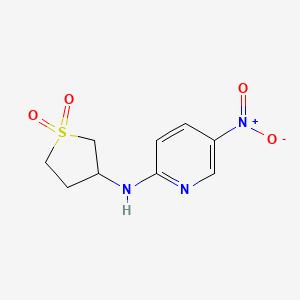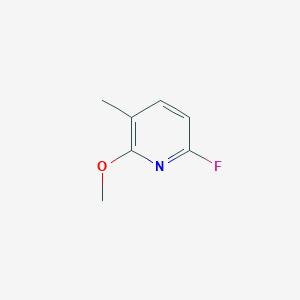
4-Chloro-5-((2-methylphenethyl)amino)pyridazin-3(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-((2-methylphenethyl)amino)pyridazin-3(2h)-one is a synthetic organic compound that belongs to the pyridazinone class
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((2-methylphenethyl)amino)pyridazin-3(2h)-one typically involves the reaction of 4-chloropyridazine with 2-methylphenethylamine under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to achieve high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted pyridazinones.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-Chloro-5-((2-methylphenethyl)amino)pyridazin-3(2h)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies might focus on its potential as an inhibitor or activator of specific biological pathways.
Medicine
In medicine, derivatives of pyridazinones have been explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. Research on this compound could lead to the development of new pharmaceuticals.
Industry
Industrially, the compound might be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-((2-methylphenethyl)amino)pyridazin-3(2h)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloropyridazine: A precursor in the synthesis of the compound.
2-Methylphenethylamine: Another precursor used in the synthesis.
Other Pyridazinones: Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of 4-Chloro-5-((2-methylphenethyl)amino)pyridazin-3(2h)-one lies in its specific substitution pattern, which can impart distinct biological and chemical properties compared to other pyridazinones.
Propriétés
Formule moléculaire |
C13H14ClN3O |
|---|---|
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
5-chloro-4-[2-(2-methylphenyl)ethylamino]-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H14ClN3O/c1-9-4-2-3-5-10(9)6-7-15-11-8-16-17-13(18)12(11)14/h2-5,8H,6-7H2,1H3,(H2,15,17,18) |
Clé InChI |
LAHXDXGRUQKSMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CCNC2=C(C(=O)NN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


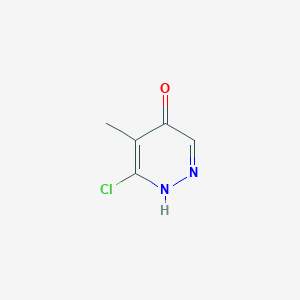
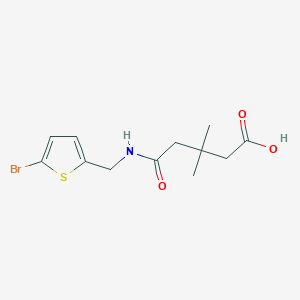
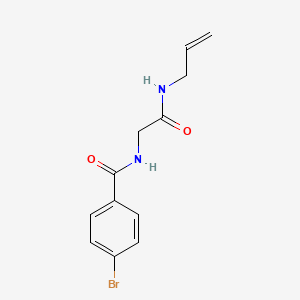
![(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane](/img/structure/B14912946.png)
![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole](/img/structure/B14912952.png)
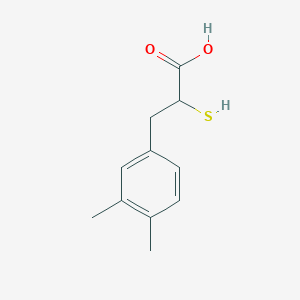
![4-Fluoro-1-azabicyclo[2.2.1]heptane](/img/structure/B14912980.png)


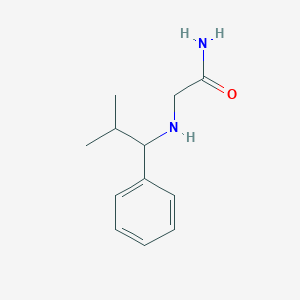
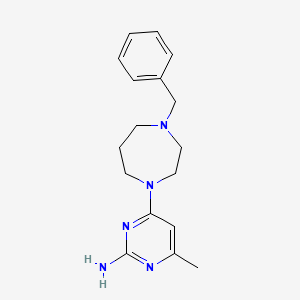
![n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine](/img/structure/B14913027.png)
